1-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
Description
This compound is a thieno[3,2-d]pyrimidine derivative characterized by a bicyclic heteroaromatic core (thienopyrimidine-2,4-dione) substituted at the 1- and 3-positions. The 1-position features a 2-oxo-2-(2,4,5-trimethylphenyl)ethyl group, introducing steric bulk and lipophilicity, while the 3-position is modified with a 2-phenylethyl chain, likely enhancing membrane permeability. Such structural features are common in bioactive molecules targeting enzymes or receptors involved in cancer and inflammation .
Elemental analysis (C, H, N) and spectroscopic characterization (NMR, HRMS) are critical for confirming its structure, as demonstrated for related thienopyrimidines .
Properties
IUPAC Name |
1-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-3-(2-phenylethyl)-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N2O3S/c1-16-13-18(3)20(14-17(16)2)22(28)15-27-21-10-12-31-23(21)24(29)26(25(27)30)11-9-19-7-5-4-6-8-19/h4-8,10,12-14,23H,9,11,15H2,1-3H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRFKZQFADQWQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(=O)C[N+]2=C3C=CSC3C(=O)N(C2=O)CCC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N2O3S+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Substituent Comparison of Thienopyrimidine Derivatives
- 1-Position : The target’s 2,4,5-trimethylphenyl group provides greater hydrophobicity compared to the thiophenyl or benzyl groups in analogs, which may influence pharmacokinetics (e.g., plasma protein binding) .
Preparation Methods
Gewald Reaction for Thiophene Formation
The Gewald reaction enables the synthesis of 2-aminothiophene-3-carboxylates, which serve as precursors for pyrimidinedione formation. For example, ethyl cyanoacetate reacts with cyclohexanone derivatives in the presence of sulfur and morpholine to yield aminothiophene esters (e.g., 9 in Scheme 1 of).
Typical Conditions :
Urea Formation and Cyclization
The aminothiophene ester is converted to a urea derivative using p-nitrophenyl chloroformate, followed by cyclization under basic conditions to form the pyrimidinedione ring.
Procedure :
- Activate amine with p-nitrophenyl chloroformate in dichloromethane (0°C to room temperature).
- React with primary or secondary amines (e.g., 2-phenylethylamine) to form ureas.
- Cyclize with sodium methoxide in methanol (reflux, 4–6 h).
Optimized Synthetic Routes
Route A: Sequential Alkylation Post-Core Formation
- Core Synthesis :
- N3-Alkylation :
- N1-Alkylation :
Total Yield : ~15% (multi-step).
Route B: Early-Stage Functionalization
- Thiophene with Pre-Installed Substituents :
- Cyclization and N1-Alkylation :
- Proceed as in Route A.
Advantage : Reduces steric hindrance during alkylation.
Critical Reaction Parameters
Scalability and Industrial Considerations
Phosphorus oxychloride (POCl3) is commonly used for chlorination in analogous pyrrolopyrimidines (e.g., 70% yield at 120°C for 6 h). However, for the target compound, dichlorophenylphosphine oxide enables milder conditions (170–175°C, 5 h) with comparable yields (60%). Industrial routes may prioritize:
- Cost-effective reagents : POCl3 over phenylphosphonic dichloride.
- Solvent recovery : Use of toluene for azeotropic distillation.
Q & A
Q. What are the standard synthetic routes for synthesizing thieno[3,2-d]pyrimidine-2,4-dione derivatives, and how can they be optimized for this compound?
The synthesis typically involves cyclization reactions to form the thieno[3,2-d]pyrimidine core, followed by functionalization of substituents. Key steps include:
- Core formation : Cyclization of thiourea derivatives with α,β-unsaturated ketones under acidic conditions .
- Substituent introduction : Alkylation or nucleophilic substitution using reagents like 2,4,5-trimethylphenethyl bromide and phenethyl halides. Optimize yields by adjusting solvent polarity (e.g., DMF vs. THF) and reaction time .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) achieves >95% purity.
Q. What analytical techniques are critical for validating the purity and structural integrity of this compound?
- NMR spectroscopy : 1H and 13C NMR confirm substituent positions and core structure. For example, the 2-oxo group appears as a singlet at δ 8.2–8.5 ppm in DMSO-d6 .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) detect impurities <0.5% .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]+: ~505.2 g/mol) .
Q. How do substitution patterns (e.g., 2,4,5-trimethylphenyl) influence solubility and reactivity?
- Solubility : Bulky aryl groups reduce aqueous solubility (logP ~4.2 predicted) but enhance lipid membrane permeability. Use DMSO or ethanol for in vitro assays .
- Reactivity : Electron-donating methyl groups stabilize intermediates during substitution reactions, reducing side products .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
- Step 1 : Synthesize analogs with variations in aryl substituents (e.g., replacing 2-phenylethyl with fluorophenyl) .
- Step 2 : Test against target enzymes (e.g., kinases, MIF2) using fluorescence polarization assays. Example protocol:
- Incubate compound (0.1–100 μM) with recombinant enzyme.
- Measure IC50 via dose-response curves (e.g., IC50 = 2.6 ± 0.2 μM for MIF2 inhibition) .
- Step 3 : Correlate substituent electronic properties (Hammett σ values) with activity trends .
Q. What strategies resolve conflicting data in cytotoxicity studies across cancer cell lines?
- Controlled variables : Standardize cell passage number, serum concentration, and incubation time.
- Mechanistic follow-up : Perform RNA-seq to identify off-target pathways when discrepancies arise (e.g., apoptosis vs. autophagy dominance in MCF7 vs. HCT116) .
- Data normalization : Use Z-factor analysis to validate assay robustness (Z > 0.5 required) .
Q. What computational methods predict metabolic stability and potential toxicity?
- In silico tools :
- ADMET Predictor : Estimates hepatic clearance (e.g., CLhep ~15 mL/min/kg) and CYP450 inhibition risks .
- Molecular docking (AutoDock Vina) : Simulate binding to hERG channels (pose energy < −9 kcal/mol indicates cardiotoxicity risk) .
Key Methodological Notes
- Synthetic reproducibility : Use anhydrous conditions and argon atmosphere to prevent oxidation of thiophene rings .
- Biological assays : Include positive controls (e.g., staurosporine for kinase inhibition) and validate with orthogonal assays (e.g., SPR vs. FP) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
